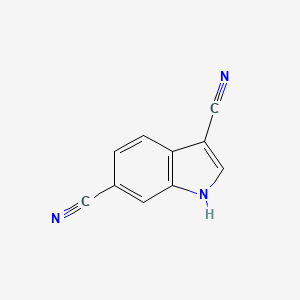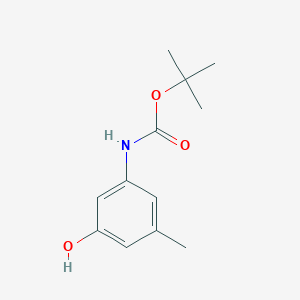
tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate: is an organic compound with the molecular formula C13H19NO3 It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom and a 3-hydroxy-5-methylphenyl group attached to the carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate typically involves the reaction of 3-hydroxy-5-methylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones, oxidized phenols.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups without affecting the amine .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and kinetics .
Medicine: Its carbamate moiety can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It enhances the stability and durability of these materials by providing resistance to oxidation and UV degradation .
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate: Similar structure but with the hydroxyl group at the 4-position.
tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate: Similar structure but with the methyl group at the 4-position.
tert-Butyl N-(3-hydroxyphenyl)carbamate: Lacks the methyl group, affecting its reactivity and properties.
Uniqueness: tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This arrangement influences its chemical reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-8-5-9(7-10(14)6-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
InChI-Schlüssel |
URNOARJOTIWYAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)

![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
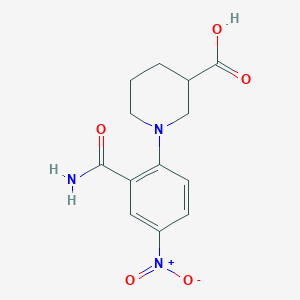
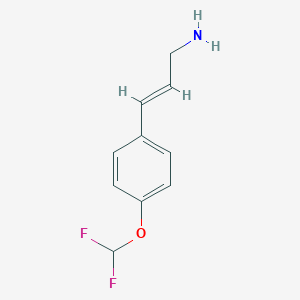
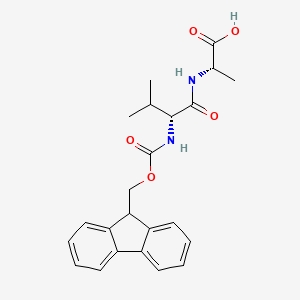
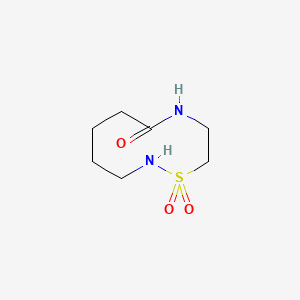
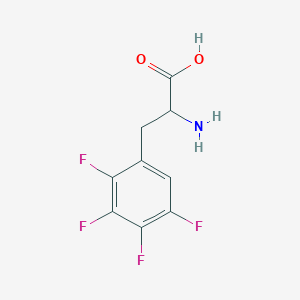
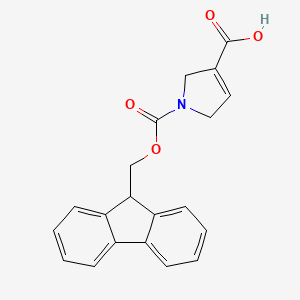
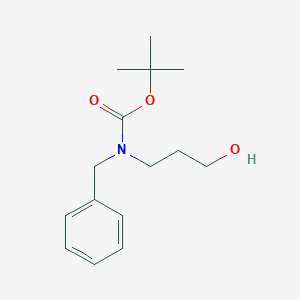
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)

